molecular formula C5H3FN2O3 B1435862 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid CAS No. 1079990-21-8

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

Cat. No. B1435862
M. Wt: 158.09 g/mol
InChI Key: WNYMULLJEWQQPZ-UHFFFAOYSA-N
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Description

6-Fluoro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir, is a potent RNA polymerase inhibitor. It has shown activity against many types of RNA viruses in vitro and in vivo .


Synthesis Analysis

The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination. This process yields an overall yield of about 8% .


Molecular Structure Analysis

The molecule of 6-Fluoro-3-hydroxypyrazine-2-carboxamide is almost planar. The intramolecular O−H ••• O hydrogen bond forms a 6-member ring .


Chemical Reactions Analysis

The compound undergoes a series of reactions including amidation, nitrification, reduction, and fluorination .


Physical And Chemical Properties Analysis

The molecular formula of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is C5H3FN2O3, and its molecular weight is 158.09 .

Scientific Research Applications

Bioconversion in Synthesis

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid has applications in bioconversion processes. For instance, a study demonstrated the synthesis of antituberculous agents using a bioconversion method involving Agrobacterium sp. DSM 6336. This method converted 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, highlighting the potential of using similar pyrazine derivatives in synthesizing new pharmaceuticals (Wieser, Heinzmann, & Kiener, 1997).

Synthesis and Structural Analysis

Another application involves the synthesis and structural analysis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound commercially known as favipiravir. Favipiravir is a potent RNA polymerase inhibitor with significant activity against RNA viruses. The process includes a four-step synthesis, culminating in the detailed structural analysis of the compound, which is vital for understanding its interactions and efficacy in antiviral treatments (Shi et al., 2014).

Preparation in Pharmaceutical Chemistry

The compound is also involved in the preparation of various fluoro-β-amino acid residues. These are then incorporated into structures like pyrimidinones and cyclic β-peptides. Such preparations are crucial for obtaining reliable structural data, which is essential for developing new pharmaceuticals and understanding their interactions at a molecular level (Yoshinari et al., 2011).

Antiviral Activity and Synthesis Methods

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is also extensively studied for its antiviral properties. Favipiravir, derived from this compound, is used against influenza and COVID-19. Research on this compound includes understanding its metabolism, antiviral activity mechanism, and synthesis routes, which are critical for developing effective antiviral therapies (Konstantinova et al., 2022).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Favipiravir has shown promise in the treatment of various RNA viruses, including influenza, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . Its good tolerance in human patients and high barrier to the development of resistant viral strains indicate its potential for widespread clinical use .

properties

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYMULLJEWQQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Rabie - Revista de Chimie, 2022 - revistadechimie.ro
… Thereafter, this produced imine intermediate is reacted with the acid chloride (carbonyl chloride) derivative of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid (the carboxylic acid moiety or …
Number of citations: 1 revistadechimie.ro

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